

7-Hydroxypestalotin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: 7-Hydroxypestalotin

Cat. No.: B10795607

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Abstract

This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **7-Hydroxypestalotin**, a naturally occurring δ -lactone. The document consolidates crystallographic and spectroscopic data to offer a comprehensive understanding of this molecule. Detailed experimental protocols for its isolation and structural determination are also presented.

Chemical Structure and Stereochemistry

7-Hydroxypestalotin is a polyketide metabolite with the systematic IUPAC name (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one[1]. The molecule features a dihydropyran-6-one ring substituted with a methoxy group and a dihydroxypentyl side chain.

The absolute stereochemistry of the three chiral centers has been determined as 2S, 1'S, and 2'R (using the pyran-6-one ring as the parent structure for numbering). This configuration is crucial for its biological activity and interaction with molecular targets.

Molecular Details:

Identifier	Value
Molecular Formula	C ₁₁ H ₁₈ O ₅
Molecular Weight	230.26 g/mol
InChI	InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1
InChIKey	YLHOHANRUSKHKO-YWVKMMECSA-N
SMILES	CCC--INVALID-LINK-- [C@@H]1CC(=CC(=O)O1)OC">C@HO
Synonyms	LL-P880β, (6S,7S,8R)-hydroxypestalotin

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of **7-Hydroxypestalotin**, with the stereochemistry at the chiral centers indicated.

Caption: 2D structure of **7-Hydroxypestalotin** with stereochemical assignments.

Crystallographic Data

The crystal structure of the racemic form of **7-Hydroxypestalotin**, specifically (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, was determined by Valenti et al. (2013)^{[2][3]}. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. The crystallographic data provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 1: Crystallographic Data for (±)-**7-Hydroxypestalotin**

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.0375 (3)
b (Å)	11.4515 (13)
c (Å)	20.802 (2)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1200.02 (19)
Z	4
Radiation	Mo Kα
Temperature (K)	200

Spectroscopic Data

The structure of **7-Hydroypestalotin** has been extensively characterized using nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for **7-Hydroypestalotin** (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
3	2.58	m	
2.24	m		
5	5.13	d	1.0
6	4.45	m	
7	3.61	m	
8	3.45	m	
9	1.73	m	
1.30	m		
10	0.89	t	
OCH ₃	3.73	s	

¹³C NMR Spectroscopic Data

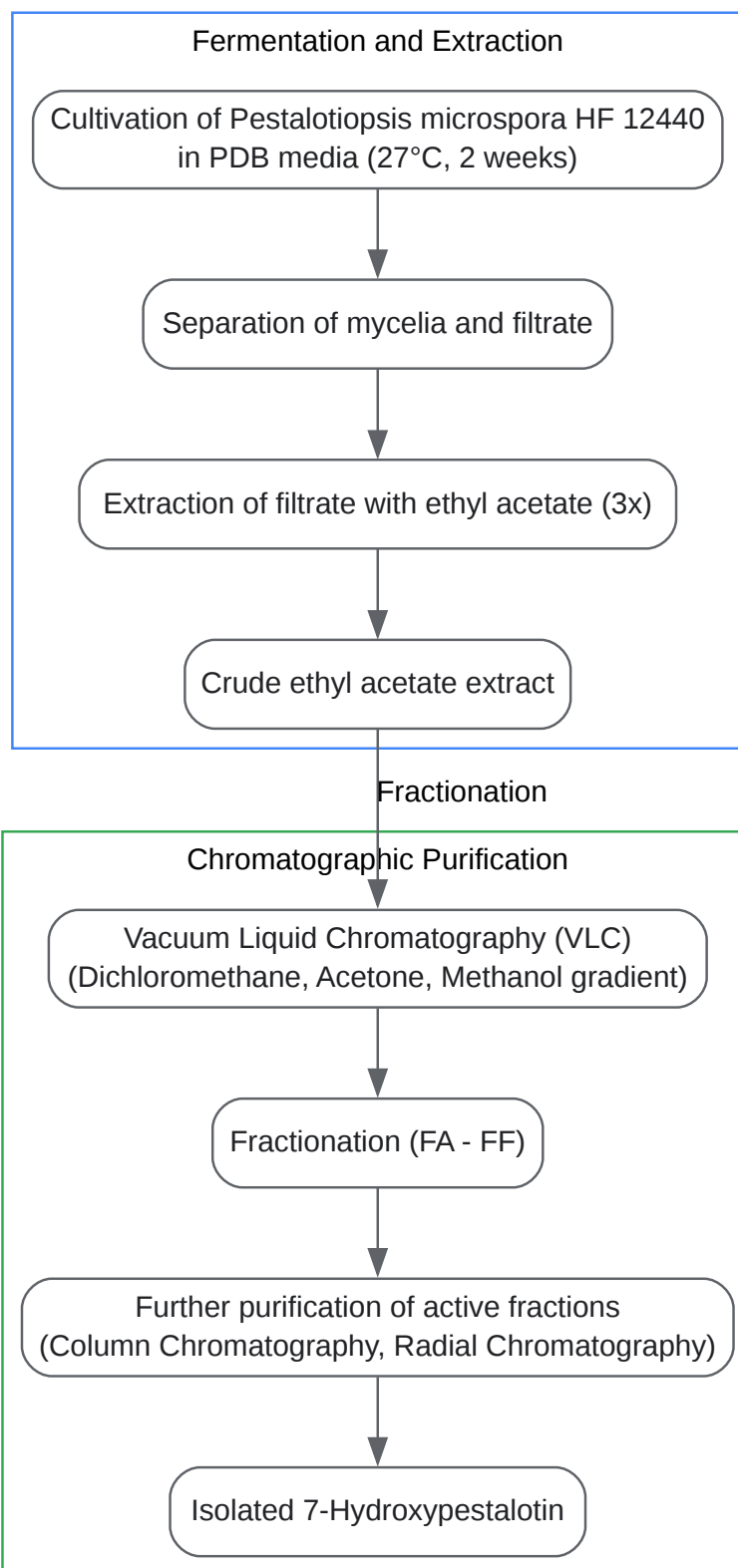
Table 3: ¹³C NMR Data for **7-Hydroxypestalotin** (125 MHz, CDCl₃)

Position	δ (ppm)
1	166.7
3	29.1
4	175.9
5	89.2
6	76.5
7	73.8
8	72.9
9	27.8
10	18.2
11	13.9
OCH ₃	56.5

Experimental Protocols

Isolation of 7-Hydroxypestalotin

The following protocol for the isolation of **7-Hydroxypestalotin** is adapted from Riga et al. (2019).



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Caption: Workflow for the isolation of **7-Hydroxypestalotin**.

Detailed Steps:

- **Fermentation:** The endophytic fungus *Pestalotiopsis microspora* HF 12440 is cultivated on Potato Dextrose Broth (PDB) media and incubated at 27°C for two weeks.
- **Extraction:** The mycelia and the filtrate are separated. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield the crude extract.
- **Purification:** The crude extract is subjected to vacuum liquid chromatography (VLC) using a gradient solvent system of dichloromethane, acetone, and methanol to afford several fractions. The fractions containing **7-Hydroxypestalotin** are then further purified by a combination of column chromatography and radial chromatography to yield the pure compound.

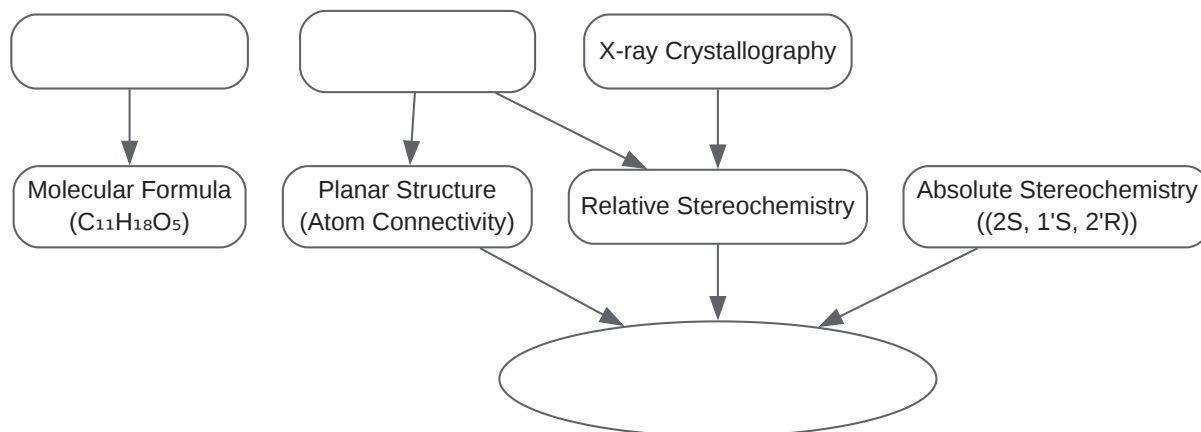
Structural Elucidation

The structure of the isolated compound is determined through a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** The molecular formula is determined by high-resolution mass spectrometry.
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the connectivity and stereochemistry of the molecule. The data presented in Tables 2 and 3 are obtained through these methods.
- **X-ray Crystallography:** Single-crystal X-ray diffraction analysis provides unambiguous determination of the solid-state structure and relative stereochemistry, as detailed in Table 1.

Logical Relationships in Structural Determination

The determination of the complete chemical structure and stereochemistry of **7-Hydroxypestalotin** relies on the integration of data from multiple analytical techniques.



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Caption: Logical flow for the structural elucidation of **7-Hydroxypestalotin**.

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